2,4-Dinitrophenol is a yellow, crystalline solid that is highly soluble in water. [] It is classified as an aromatic compound, specifically a nitrophenol. 2,4-Dinitrophenol is primarily known for its ability to uncouple oxidative phosphorylation in mitochondria, a process that disrupts the production of ATP, the primary energy currency of cells. [] As a result, 2,4-Dinitrophenol has been extensively studied in various research fields, including biochemistry, toxicology, and environmental science.
The synthesis of 2,4-dinitrophenol can be achieved through several methods:
These methods vary in complexity and yield, with some requiring multi-step processes that can be time-consuming.
The molecular structure of 2,4-dinitrophenol features two nitro groups (-NO) positioned at the 2 and 4 positions relative to the hydroxyl group (-OH) on the benzene ring. The structural formula can be represented as:
2,4-Dinitrophenol participates in various chemical reactions due to its reactive functional groups:
These reactions are significant for both its industrial applications and its toxicological profiles.
The primary mechanism of action for 2,4-dinitrophenol involves its role as an uncoupling agent in cellular respiration:
These properties influence its behavior in biological systems and industrial applications.
2,4-Dinitrophenol (DNP) was first synthesized in the late 19th century as a byproduct of dye manufacturing processes. Its initial identification is attributed to French chemists Cazeneuve and Lépine, who documented its thermogenic properties in 1885 [6]. Industrial exposure during World War I revealed unexpected metabolic effects: French munitions workers handling DNP exhibited profound weight loss, hyperthermia, and elevated metabolic rates. This observation spurred systematic investigation into its bioactivity [1] [6].
In 1933, Stanford University pharmacologists Maurice Tainter and Windsor Cutting established DNP’s weight-loss mechanism. Their clinical trials demonstrated that oral DNP significantly increased basal metabolic rate (by up to 40%) and accelerated fat oxidation, leading to weight reductions of 1.5–2.0 kg per week [1]. By 1934, DNP was formulated into anti-obesity drugs (e.g., "Mitcal") and prescribed to over 100,000 patients in the United States alone [4] [8]. Regulatory intervention followed in 1938 when the U.S. Federal Food, Drug, and Cosmetic Act prohibited human use due to emerging toxicity concerns, terminating its pharmaceutical applications [1] [2].
Table 1: Key Historical Milestones of DNP
Year | Event | Significance |
---|---|---|
1885 | Synthesis by Cazeneuve and Lépine | First documented thermogenic effects |
1914–1918 | WWI munitions worker observations | Weight loss and hyperthermia in occupational exposure |
1933 | Tainter and Cutting’s metabolic studies | Mechanism linking DNP to increased metabolic rate and fat oxidation |
1933–1938 | Commercial weight-loss formulations (e.g., "Mitcal") | Prescription to >100,000 patients for obesity management |
1938 | FDA ban under Food, Drug, and Cosmetic Act | Termination of legal human pharmaceutical use |
2,4-Dinitrophenol is an aromatic organic compound with the molecular formula C₆H₄N₂O₅ and a molar mass of 184.107 g/mol. Structurally, it consists of a phenolic ring substituted with two nitro groups (–NO₂) at the ortho (position 2) and para (position 4) locations relative to the hydroxy group (–OH). This arrangement creates a planar molecule with pronounced electron-withdrawing effects, enhancing its acidity (pKa = 4.1) relative to unsubstituted phenol [2] [5].
DNP crystallizes as bright yellow needles with a characteristic sweet, musty odor. It sublimes readily and exhibits moderate solubility in water (0.6 g/100 mL at 20°C) but high solubility in alkaline solutions, where it forms water-soluble dinitrophenolate salts. In organic solvents like ethanol, benzene, or chloroform, its solubility exceeds 10 g/100 mL. The compound’s stability is compromised under specific conditions: it decomposes explosively when heated above 300°C, forms shock-sensitive salts with ammonia or strong bases, and emits toxic nitrogen dioxide (NO₂) fumes upon combustion [2] [5].
Table 2: Fundamental Physicochemical Properties of DNP
Property | Value/Description | Method/Notes |
---|---|---|
Molecular Formula | C₆H₄N₂O₅ | Confirmed via elemental analysis |
Molar Mass | 184.107 g·mol⁻¹ | Mass spectrometry |
Density | 1.683 g/cm³ (at 20°C) | X-ray crystallography |
Melting Point | 108–112°C | Decomposition observed >112°C |
Solubility in Water | 0.6 g/100 mL | pH-dependent; increases in alkaline conditions |
pKa | 4.1 | Spectrophotometric titration |
Explosive Strength | 81% of TNT | Trauzl lead block test |
Industrial Applications
Prior to its metabolic discovery, DNP served as a chemical intermediate in manufacturing explosives, sulfur dyes, and wood preservatives. Its capacity to nitrate aromatic compounds made it valuable for synthesizing picric acid (2,4,6-trinitrophenol), a precursor to military explosives like tetryl [2] [5]. From 1920–1990, DNP derivatives functioned as non-selective herbicides and pesticides. Dinitro-ortho-cresol (DNOC) and dinoseb were widely applied in agriculture to control broadleaf weeds and insect pests. These compounds acted as contact biocides, disrupting cellular respiration in plants and arthropods. Regulatory bans in the European Union (1998) and United States (2006) phased out agricultural use due to ecological persistence and bioaccumulation risks [2] [5].
Pharmaceutical Applications
The observation of weight loss in munitions workers catalyzed DNP’s therapeutic adoption. Tainter and Cutting’s clinical studies validated that daily oral administration (3–5 mg/kg) elevated metabolic rate by 11% per 100 mg dose, primarily through mitochondrial uncoupling. This mechanism diverted energy from adenosine triphosphate (ATP) synthesis to thermogenesis, promoting lipid catabolism without suppressing appetite [1] [6]. By 1935, DNP formulations were commercialized as weight-loss aids under trade names like "Dinitriso" and "Nitrofen" and distributed without prescription. However, non-medical misuse proliferated in bodybuilding and athletic communities seeking rapid fat reduction. Illicit marketing persisted post-1938 via online platforms, often mislabeled as "Dinosan" or "Solfa Black" [2] [4].
DNP’s legacy informed modern drug development. Research on controlled-release prodrugs (e.g., HU6) aims to leverage uncoupling at lower doses for metabolic diseases. HU6 completed Phase II trials for non-alcoholic fatty liver disease (NAFLD) in 2023, demonstrating significant liver fat reduction without hyperthermia [2] [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5